molecular formula C16H12ClN3O B5666963 9-(2-chlorobenzyl)-3H-imidazo[1,2-a]benzimidazol-2(9H)-one

9-(2-chlorobenzyl)-3H-imidazo[1,2-a]benzimidazol-2(9H)-one

Cat. No.: B5666963
M. Wt: 297.74 g/mol
InChI Key: NEYPVFWLDCHYTA-UHFFFAOYSA-N
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Description

9-(2-chlorobenzyl)-3H-imidazo[1,2-a]benzimidazol-2(9H)-one is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-chlorobenzyl)-3H-imidazo[1,2-a]benzimidazol-2(9H)-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-(2-chlorobenzyl)-3H-imidazo[1,2-a]benzimidazol-2(9H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole core.

    Substitution: Halogen substitution reactions can occur at the chlorobenzyl moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different halogen atoms into the molecule .

Scientific Research Applications

9-(2-chlorobenzyl)-3H-imidazo[1,2-a]benzimidazol-2(9H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(2-chlorobenzyl)-3H-imidazo[1,2-a]benzimidazol-2(9H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, it may inhibit DNA synthesis in cancer cells, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorobenzyl)benzimidazole
  • 9-(2-methylbenzyl)-3H-imidazo[1,2-a]benzimidazol-2(9H)-one
  • 9-(2-methoxybenzyl)-3H-imidazo[1,2-a]benzimidazol-2(9H)-one

Uniqueness

9-(2-chlorobenzyl)-3H-imidazo[1,2-a]benzimidazol-2(9H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzimidazole derivatives .

Properties

IUPAC Name

4-[(2-chlorophenyl)methyl]-1H-imidazo[1,2-a]benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O/c17-12-6-2-1-5-11(12)9-19-13-7-3-4-8-14(13)20-10-15(21)18-16(19)20/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEYPVFWLDCHYTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N=C2N1C3=CC=CC=C3N2CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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